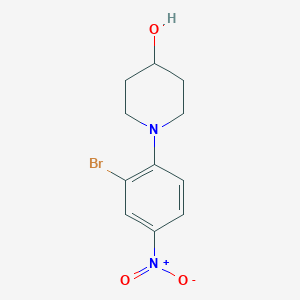

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

Übersicht

Beschreibung

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety. It is primarily used in research and development settings .

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-4-ol under controlled conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions :

Suzuki-Miyaura Coupling

-

Reagents : Boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

-

Conditions : Aqueous/organic solvent mixtures (e.g., H₂O/THF) at 80–100°C .

-

Products : Biaryl derivatives with retained nitro and piperidine groups.

Example :

Buchwald-Hartwig Amination

-

Reagents : Primary/secondary amines, Pd₂(dba)₃ catalyst, Xantphos ligand.

-

Products : Diamine derivatives via C–N bond formation.

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine:

-

Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst.

-

Product : 1-(2-Bromo-4-aminophenyl)piperidin-4-ol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Time | 4–6 hours | |

| Yield | 85–92% |

Functionalization of the Piperidine Ring

The hydroxyl group on the piperidine ring undergoes further modifications:

Oxidation to Ketone

-

Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Product : 1-(2-Bromo-4-nitrophenyl)piperidin-4-one.

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

-

Product : N-substituted piperidine derivatives.

Example :

Electrophilic Aromatic Substitution

The nitro group directs electrophilic attacks to the meta position relative to itself:

Characterization Data

Key spectroscopic data for reaction intermediates and products:

¹H NMR (DMSO-d₆)

¹³C NMR

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:

1-(2-Chloro-4-nitrophenyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.

1-(2-Bromo-4-aminophenyl)piperidin-4-ol: Similar structure but with an amino group instead of a nitro group.

1-(2-Bromo-4-nitrophenyl)piperidin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Biologische Aktivität

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and nitro group on the phenyl moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. A notable mechanism involves the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via p53 activation |

| 1-(4-Nitrophenyl)-4-piperidinol | HeLa | TBD | Caspase activation |

Antibacterial Activity

Another area of interest is the antibacterial activity of piperidine derivatives. Compounds similar to this compound have shown effectiveness against various Gram-positive bacteria. The mechanism often involves disrupting bacterial cell membranes and inhibiting macromolecular biosynthesis .

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Membrane disruption |

| 2-Bromo-4-nitrophenol | Methicillin-resistant S. aureus | 0.39 | Inhibits DNA topoisomerase IV |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the bromo and nitro positions can enhance or diminish activity. For example, substituting different halogens or functional groups has been shown to alter the potency against specific cancer cell lines and bacterial strains .

Case Studies

Recent investigations have highlighted the efficacy of related compounds in preclinical models:

- Case Study on Anticancer Efficacy : A study evaluated a series of piperidine derivatives, including those with nitro substitutions, demonstrating significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.65 to 2.41 µM .

- Case Study on Antibacterial Effects : Another study focused on the antibacterial properties of halogenated piperidines, revealing that certain substitutions led to enhanced activity against resistant strains, showcasing the potential for developing new antibiotics .

Eigenschaften

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMKNXAARQAXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674791 | |

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-61-6 | |

| Record name | 1-(2-Bromo-4-nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.